2-(3-Chlorophenyl)butan-2-amine HCl
Description
2-(3-Chlorophenyl)butan-2-amine HCl is a chlorinated amphetamine derivative with a molecular formula of C₁₀H₁₃ClN·HCl (molecular weight: ~220.70 g/mol). The compound features a butan-2-amine backbone substituted with a 3-chlorophenyl group at the second carbon, stabilized as a hydrochloride salt to enhance solubility and stability.
Properties
IUPAC Name |
2-(3-chlorophenyl)butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-3-10(2,12)8-5-4-6-9(11)7-8/h4-7H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKSHRJROKAVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC(=CC=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-(3-Chlorophenyl)butan-2-amine HCl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases, such as cancer and inflammation.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(3-Chlorophenyl)butan-2-amine HCl exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Chlorine Substitution Effects
(a) 3-(2-Chlorophenyl)butan-2-amine HCl
- Structure : Chlorine at the ortho (2-) position on the phenyl ring.
- Predicted collision cross-section (CCS) for [M+H]+ adduct: 139.2 Ų (indicative of compact molecular shape) .
(b) 2-(3-Chlorophenyl)butan-2-amine HCl
- Structure : Chlorine at the meta (3-) position.
- Key Differences: The meta configuration may enhance electronic interactions with biological targets due to favorable dipole alignment. No direct CCS data available, but structural similarity to the ortho isomer suggests comparable size (~140–145 Ų).
Functional Group Variations: Bupropion HCl
- Structure: (±)-1-(3-Chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone HCl .
- Key Differences: Propanone backbone vs. butan-2-amine in the target compound. Tert-butylamino group replaces the primary amine, enhancing lipophilicity and altering metabolism. Pharmacology: Bupropion acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), used for depression and smoking cessation. The ketone group is critical for its activity, which the target compound lacks .
Heterocyclic Analogs: Thiazole Derivatives
- Example: [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl monohydrate .
- Key Differences: Incorporation of a thiazole ring increases aromaticity and may improve metabolic stability. Molecular Weight: 279.18 g/mol (vs. 220.70 for the target compound). Solubility: Monohydrate form likely reduces water solubility compared to anhydrous HCl salts.
Physicochemical and Pharmacological Data Table
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